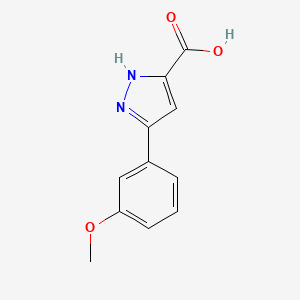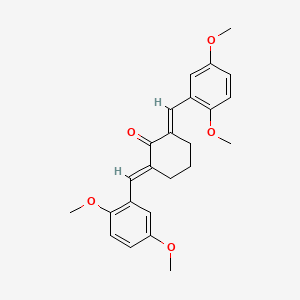
2-(4-ペンチルフェニル)酢酸
概要
説明
2-(4-Pentylphenyl)acetic acid is an organic compound with the molecular formula C13H18O2. It is characterized by a phenyl ring substituted with a pentyl group at the para position and an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学的研究の応用
2-(4-Pentylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenyl)acetic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylbenzene.
Carboxylation: The 4-pentylbenzene is then subjected to a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide to introduce the acetic acid group, forming 2-(4-Pentylphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Pentylphenyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Pentylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of 4-pentylbenzaldehyde or 4-pentylbenzoic acid.
Reduction: Formation of 2-(4-pentylphenyl)ethanol.
Substitution: Formation of 4-nitro-2-(4-pentylphenyl)acetic acid or 4-bromo-2-(4-pentylphenyl)acetic acid.
作用機序
The mechanism of action of 2-(4-Pentylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Pentylphenyl)acetic acid: Similar structure but with the pentyl group at the meta position.
4-Pentylbenzoic acid: Lacks the acetic acid moiety.
2-(4-Butylphenyl)acetic acid: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
2-(4-Pentylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group at the para position and the acetic acid moiety provides distinct properties compared to its analogs.
特性
IUPAC Name |
2-(4-pentylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVVJAWWNQMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385619 | |
| Record name | 4-n-Pentylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14377-21-0 | |
| Record name | 4-n-Pentylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1223404.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)

![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)

![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate](/img/structure/B1223422.png)

![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
![2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1223425.png)

![2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B1223429.png)
![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)
